3-Pentyn-1-ol
Overview
Description
3-Pentyn-1-ol, also known as pent-3-yn-1-ol, is an organic compound with the molecular formula C₅H₈O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and a hydroxyl group. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentyn-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base, followed by hydrogenation. Another method includes the reaction of this compound with iron carbonyl complexes under basic methanolic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propargyl alcohol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes or alkenes.
Substitution: Produces halides or other substituted derivatives.
Scientific Research Applications
3-Pentyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as a corrosion inhibitor for metals
Mechanism of Action
The mechanism of action of 3-pentyn-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions enable this compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
- 4-Pentyn-1-ol
- 3-Butyn-1-ol
- 5-Hexyn-1-ol
- 3-Butyn-2-ol
- 3-Hexyn-1-ol
- 3-Octyn-1-ol
- 3-Pentyn-2-ol
Comparison: 3-Pentyn-1-ol is unique due to its specific molecular structure, which includes a terminal alkyne and a primary alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis. Compared to similar compounds, this compound offers distinct reactivity and versatility .
Properties
IUPAC Name |
pent-3-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYNOORNKYEHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065008 | |
Record name | 3-Pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Pentyn-1-ol | |
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CAS No. |
10229-10-4 | |
Record name | 3-Pentyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10229-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Pentyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-3-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.487 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 3-pentyn-1-ol?
A1: this compound (also known as pent-3-yn-1-ol) has the molecular formula C5H8O and a molecular weight of 84.12 g/mol. Spectroscopic data, particularly the microwave spectrum, has been used to analyze its conformational properties. This includes identifying the low barrier to internal rotation of the propynyl methyl group (CH3−C≡C−) [].
Q2: Is there evidence of this compound acting as a corrosion inhibitor?
A2: Yes, studies have demonstrated that this compound acts as a mixed-type corrosion inhibitor for iron in hydrochloric acid []. The inhibition efficiency appears to depend on the position of the triple bond within the carbon chain [].
Q3: Can this compound participate in platinum-catalyzed reactions? If so, what are some examples?
A3: this compound has been used in various platinum-catalyzed reactions. Here are two examples:
Q4: Are there palladium-catalyzed reactions involving this compound?
A4: Yes, this compound has been utilized in palladium-catalyzed cyclocarbonylation reactions, although it demonstrates limited reactivity in this context. Specifically, alcohols with internal triple bonds, like this compound, were found to be less effective compared to their terminal alkyne counterparts in forming α-methylene-γ-lactones [].
Q5: How does this compound react in the presence of iron carbonyl complexes?
A5: Reactions of this compound with Fe3(CO)12 under basic methanolic conditions lead to the formation of a closed trinuclear hydridic complex. This complex features an oxygenated ligand, generated by the coupling of a coordinated CO with a deoxygenated alkynic residue [, ].
Q6: Can this compound be utilized in the synthesis of more complex molecules?
A6: Yes, this compound serves as a starting material in the synthesis of a key aldehyde fragment for the total synthesis of (+)-peloruside A, a potent microtubule stabilizer []. The synthesis involves several steps, including epoxidation, hydrolytic kinetic resolution, hydroboration, and oxidation [].
Q7: Are there computational studies involving this compound?
A7: Computational chemistry plays a role in understanding the conformational behavior of this compound. A two-dimensional potential energy surface, calculated at the MP2/6-311++G(d,p) level of theory, revealed five possible conformers and identified the most stable structure []. These types of calculations help in interpreting spectroscopic data and understanding the molecule's inherent flexibility.
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